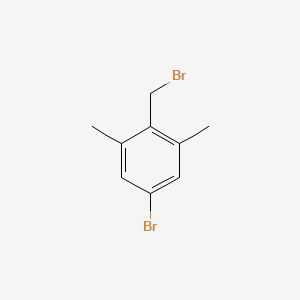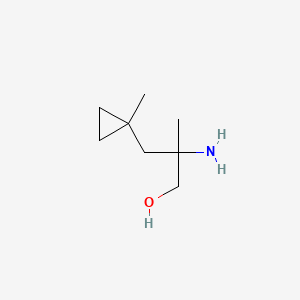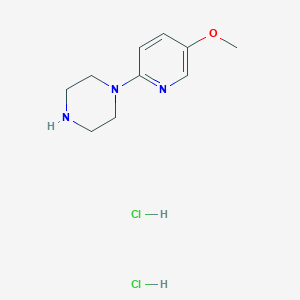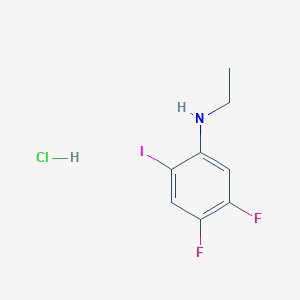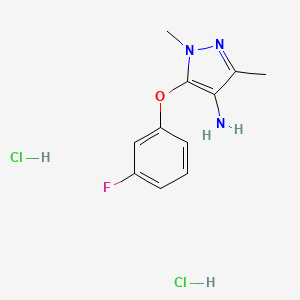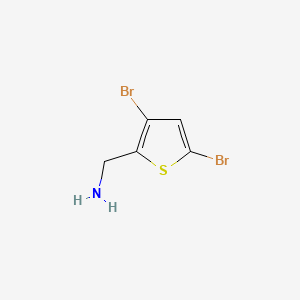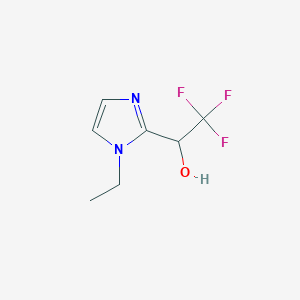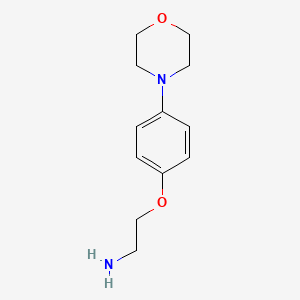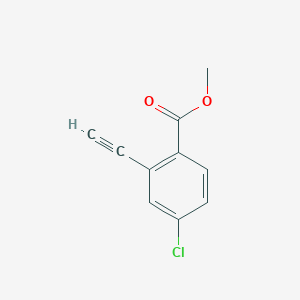
Methyl4-chloro-2-ethynylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-2-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2. It is a derivative of benzoic acid, featuring a chloro substituent at the 4-position and an ethynyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-ethynylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-chloroiodobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then treated with methanol and a base to yield the final product .
Industrial Production Methods
In an industrial setting, the production of methyl 4-chloro-2-ethynylbenzoate may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-2-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom, yielding a less substituted benzoate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-chloro-2-carboxybenzoate
Reduction: Methyl 2-ethynylbenzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-chloro-2-ethynylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-2-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the chloro substituent can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the ethynyl group, resulting in different reactivity and applications.
Methyl 2-ethynylbenzoate: Lacks the chloro substituent, affecting its chemical behavior and biological activity.
Uniqueness
Methyl 4-chloro-2-ethynylbenzoate is unique due to the presence of both the chloro and ethynyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C10H7ClO2 |
|---|---|
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
methyl 4-chloro-2-ethynylbenzoate |
InChI |
InChI=1S/C10H7ClO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3 |
Clé InChI |
WEOMARDLHZIUFN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)Cl)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


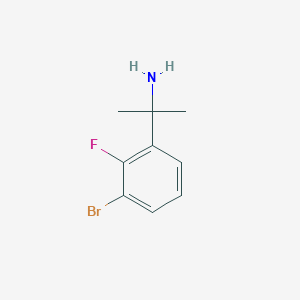
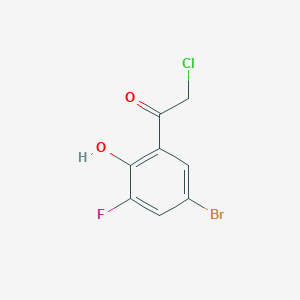

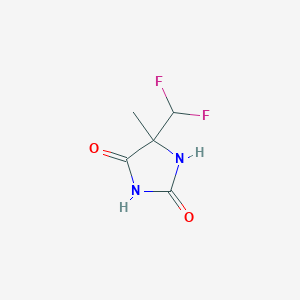
![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)
